molecular formula C18H19FO5 B102444 [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate CAS No. 17753-07-0

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate

Cat. No.: B102444
CAS No.: 17753-07-0
M. Wt: 334.3 g/mol
InChI Key: QTNBBHNCRGDBQA-UHFFFAOYSA-N
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Description

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C18H19FO5. This compound is known for its unique structure, which includes a fluorophenoxy group and a tolyloxy group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate typically involves the esterification of (p-Fluorophenoxy)acetic acid with 2-hydroxy-3-(o-tolyloxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or tolyloxy groups using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy or tolyloxy derivatives.

Scientific Research Applications

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The fluorophenoxy and tolyloxy groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
  • (p-Bromophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
  • (p-Methylphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester

Uniqueness

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

17753-07-0

Molecular Formula

C18H19FO5

Molecular Weight

334.3 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3

InChI Key

QTNBBHNCRGDBQA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O

Canonical SMILES

CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O

Synonyms

p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester

Origin of Product

United States

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